3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one

Organic Synthesis Ring Contraction Pharmaceutical Intermediates

Your strategic source for 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one, the symmetrical di-electrophilic precursor essential for ring contraction to pyrroline derivatives. This uniquely 3,5-dibrominated scaffold enables efficient Favorskii rearrangements unattainable with mono-bromo analogs, while the sterically hindered 2,2,6,6-tetramethyl core protects the nitrogen for stable downstream derivatization. Ideal for medicinal chemistry programs (H-2545/A-2545 synthesis), nitroxide spin-label preparation, polymethine-cyanine hybrid probe development, and HALS intermediate manufacturing. Partner with us for reliable supply and competitive pricing.

Molecular Formula C9H15Br2NO
Molecular Weight 313.03 g/mol
CAS No. 57167-75-6
Cat. No. B11952642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one
CAS57167-75-6
Molecular FormulaC9H15Br2NO
Molecular Weight313.03 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)C(C(N1)(C)C)Br)Br)C
InChIInChI=1S/C9H15Br2NO/c1-8(2)6(10)5(13)7(11)9(3,4)12-8/h6-7,12H,1-4H3
InChIKeySMSQRKIBWOTIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one (CAS 57167-75-6): Core Molecular Profile and Structural Identity


3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one (CAS 57167-75-6) is a symmetrically dibrominated derivative of 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) belonging to the hindered piperidinone class [1]. The compound features a fully substituted piperidine ring with four methyl groups at the 2- and 6-positions (rendering the nitrogen sterically hindered) and two bromine substituents at the 3- and 5-positions adjacent to the 4-ketone carbonyl. The molecular formula is C9H15Br2NO with a molecular weight of 313.03 g/mol, and its rotatable bond count is zero, indicating a conformationally constrained ring system [1]. The compound is structurally distinct from mono-brominated or non-brominated tetramethylpiperidinones, and its two bromine atoms create a symmetrical di-electrophilic architecture that defines its primary synthetic utility as a precursor in Favorskii rearrangements and as a building block for spin-labeling reagents [1].

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Why Structural Analogs Cannot Be Freely Substituted


3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one cannot be generically substituted by other tetramethylpiperidinone derivatives due to the specific positioning and multiplicity of its bromine substituents. The symmetrical 3,5-dibromination pattern is essential for enabling the Favorskii rearrangement to pyrroline derivatives—a ring contraction reaction that mono-brominated analogs (e.g., 3-bromo derivatives) do not support with comparable efficiency [1]. Furthermore, the presence of two bromine atoms provides a di-electrophilic scaffold that enables dual functionalization pathways, distinguishing it from 3-chloro or 3,5-dichloro analogs in both reactivity profile and leaving group characteristics [2]. The hindered amine backbone (four methyl groups at the 2- and 6-positions) confers steric protection to the nitrogen center, a feature absent in piperidin-4-one compounds lacking full gem-dimethyl substitution, which affects both chemical stability and subsequent derivatization outcomes [3].

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Quantitative Differentiation Evidence vs. Comparator Compounds


Favorskii Rearrangement Efficiency: Dibrominated vs. Mono-Brominated Piperidinone Derivatives

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one serves as the exclusive α,α'-dibromoketone precursor enabling Favorskii rearrangement to 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide derivatives, a transformation documented in the synthetic pathway of the antiarrhythmic candidate H-2545/A-2545 [1]. This ring contraction proceeds via reaction with 1,3-diaminopropane to yield the pyrroline intermediate (III) in sufficient yield for subsequent multi-step pharmaceutical synthesis. Mono-brominated analogs (e.g., 3-bromo-2,2,6,6-tetramethylpiperidin-4-one) lack the requisite α,α'-dibromination pattern and do not undergo this specific Favorskii rearrangement under comparable conditions [1].

Organic Synthesis Ring Contraction Pharmaceutical Intermediates

Rotatable Bond Count: Conformational Constraint vs. Flexible Tetramethylpiperidine Analogs

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one possesses zero rotatable bonds (Rotatable Bond Count = 0) as computed by PubChem [1]. This conformational rigidity distinguishes it from related piperidine derivatives bearing N-alkyl or exocyclic substituents, which typically possess 1–4 rotatable bonds. For comparison, 2,2,6,6-tetramethylpiperidin-4-ol and 2,2,6,6-tetramethylpiperidine possess rotatable bond counts of 0 (alcohol) and 0 (parent amine) respectively, but lack the di-electrophilic bromine sites. The combination of zero rotatable bonds with two reactive bromine centers creates a uniquely rigid, pre-organized scaffold for stereocontrolled derivatization [1].

Computational Chemistry Structure-Based Design Molecular Rigidity

XLogP3-AA Lipophilicity: Dibrominated vs. Parent Triacetonamine

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one exhibits a computed XLogP3-AA value of 2.3 [1], reflecting the substantial increase in lipophilicity conferred by the two bromine substituents relative to the non-brominated parent compound 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine, CAS 826-36-8). While direct experimental logP data for triacetonamine is not available in this source, the presence of two bromine atoms (atomic weight ~80 each, contributing ~51% of the total molecular weight of 313.03 g/mol) predicts significantly enhanced membrane permeability and altered partitioning behavior compared to non-halogenated or mono-halogenated piperidinone analogs [1].

Lipophilicity Physicochemical Properties Drug Design

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Validated Procurement-Relevant Application Scenarios


Synthesis of 2,5-Dihydropyrrole-3-carboxamide Pharmacophores via Favorskii Rearrangement

This compound is a documented precursor in the synthesis of pyrroline intermediates for pharmaceutical development. In the reported synthesis of H-2545/A-2545 (an antiarrhythmic candidate), 3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one (I) undergoes Favorskii rearrangement with 1,3-diaminopropane (II) to yield N-(3-aminopropyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (III), which is subsequently acylated and cyclized to the target phthalimide derivative [1]. This validated synthetic pathway supports procurement for medicinal chemistry groups pursuing piperidine-to-pyrroline ring contraction strategies.

Precursor to Nitroxide Spin-Labeling Reagents

The compound serves as a precursor to cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, a documented spin-labeling reagent with established crystallographic characterization [2]. The symmetrical dibromination pattern and rigid 2,2,6,6-tetramethylpiperidinone scaffold make this compound suitable for preparing nitroxide radical probes used in electron spin resonance (ESR) spectroscopy and biomolecular structure studies.

Building Block for Polymethine-Cyanine Nitroxide Hybrid Compounds

This compound has been utilized as a starting material in the synthesis of polymethine-cyanine dye–nitroxide radical hybrid compounds for fluorescence and ESR applications [3]. The piperidinone core provides a conformationally constrained scaffold (zero rotatable bonds) that enables precise spatial orientation of nitroxide radical moieties when conjugated to cyanine fluorophores, supporting applications in dual-modality imaging and spectroscopic probe development.

Synthetic Intermediate for Hindered Amine Light Stabilizer (HALS) Derivatives

As a tetramethylpiperidinone derivative, this compound serves as an intermediate scaffold for synthesizing hindered amine light stabilizers (HALS) used in polymer protection [4]. The 2,2,6,6-tetramethyl substitution pattern is characteristic of HALS chemistry, where steric hindrance around the nitrogen atom enables the nitroxide radical stabilization mechanism responsible for UV protection in polypropylene and other polymer matrices.

Quote Request

Request a Quote for 3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.